molecular formula C8H15NO B156879 1-methylazocan-2-one CAS No. 1889-08-3

1-methylazocan-2-one

Cat. No.: B156879
CAS No.: 1889-08-3
M. Wt: 141.21 g/mol
InChI Key: IJRHFDHZRCNEJZ-UHFFFAOYSA-N
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Description

1-Methylazocan-2-one is an eight-membered cyclic amide (lactam) featuring a methyl substituent at the 1-position of the azocane ring. Larger lactams like azocan-2-ones are less strained compared to smaller analogs, offering conformational flexibility that may enhance metal-binding capabilities in catalytic systems . The methyl group at the 1-position likely influences steric and electronic properties, which could modulate reactivity and solubility.

Properties

CAS No.

1889-08-3

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-methylazocan-2-one

InChI

InChI=1S/C8H15NO/c1-9-7-5-3-2-4-6-8(9)10/h2-7H2,1H3

InChI Key

IJRHFDHZRCNEJZ-UHFFFAOYSA-N

SMILES

CN1CCCCCCC1=O

Canonical SMILES

CN1CCCCCCC1=O

Other CAS No.

1889-08-3

Synonyms

1-methylazocan-2-one

Origin of Product

United States

Preparation Methods

1-methylazocan-2-one is synthesized through the reaction of lactam and dimethyl sulfate. The process involves dissolving caprolactam in benzene, heating it to reflux, and adding dimethyl sulfate dropwise under stirring. The mixture is then refluxed for 16 hours, cooled, and washed with a 50% potassium carbonate solution. The organic layer is separated, dried with anhydrous calcium chloride, and the benzene is distilled off under normal pressure. The final product, N-Methylcaprolactam, is collected by decompression distillation .

Chemical Reactions Analysis

1-methylazocan-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-methylazocan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methylazocan-2-one involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

Comparative Analysis with Similar Lactams

Structural and Functional Comparisons

Ring Size and Stability
  • 1-Methylazocan-2-one (8-membered lactam) : Lower ring strain due to larger size, enabling stable conformations suitable for chelating transition metals .
  • Benzodiazepin-2-ones (7-membered, e.g., Methylclonazepam) : Seven-membered lactams like 5-(2-chlorophenyl)-1-methyl-7-nitro-1,4-benzodiazepin-2-one (Methylclonazepam) are well-studied in pharmaceuticals for their central nervous system activity. Their stability and planar structure optimize receptor binding .
  • 1,3-Diazetidin-2-one (4-membered lactam) : High ring strain increases reactivity but complicates synthesis; used in drug design for targeted covalent bonding .
Substituent Effects
  • The methyl group in this compound may enhance steric hindrance compared to halogenated benzodiazepines (e.g., 7-chloro-5-(2-fluorophenyl)-1,4-benzodiazepin-2-one), where electron-withdrawing substituents improve metabolic stability and potency .

Data Table: Comparative Properties of Lactams

Compound Name Ring Size Substituents Key Applications Stability/Reactivity References
This compound 8 1-Methyl Catalysis (hypothetical) High stability, low strain
Methylclonazepam 7 2-Chlorophenyl, 7-Nitro Pharmaceuticals Moderate stability
7-Chloro-5-(2-fluorophenyl)-1,4-benzodiazepin-2-one 7 7-Chloro, 2-Fluorophenyl Pharmaceutical impurity High metabolic stability
1,3-Diazetidin-2-one 4 None (parent structure) Covalent enzyme inhibitors High reactivity, synthetic challenge

Research Findings

Benzodiazepines : The 7-membered lactam core is critical for pharmacological activity, with halogen substituents enhancing binding affinity and metabolic resistance .

Smaller Lactams : Diazetidin-2-one derivatives exhibit rapid reactivity due to ring strain, enabling covalent interactions in drug design but requiring advanced synthetic methods .

Larger Lactams : Azocan-2-one’s eight-membered ring may facilitate unique metal-ligand interactions in catalysis, though empirical studies are needed to validate this .

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